An In-Depth Technical Guide to the Cellular Mechanism of Action of N-Adamantan-1-yl-2-chloro-nicotinamide
An In-Depth Technical Guide to the Cellular Mechanism of Action of N-Adamantan-1-yl-2-chloro-nicotinamide
Foreword
The intersection of classic pharmacophores with novel chemical moieties continues to be a fertile ground for drug discovery. N-Adamantan-1-yl-2-chloro-nicotinamide represents such a confluence, integrating the biologically fundamental nicotinamide scaffold with a bulky, lipophilic adamantane group and an electron-withdrawing chloro substituent. While direct literature on this specific molecule is sparse, its constituent parts provide a strong foundation for postulating its mechanism of action. This guide synthesizes established knowledge of nicotinamide derivatives and adamantane-containing compounds to propose plausible cellular pathways and provides a robust experimental framework for their validation. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related novel chemical entities.
Introduction: Deconstructing N-Adamantan-1-yl-2-chloro-nicotinamide
N-Adamantan-1-yl-2-chloro-nicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Its structure is characterized by three key features:
-
The Nicotinamide Core : This planar aromatic ring is a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1][2] NAD+ is a critical hydride acceptor/donor in cellular redox reactions and a substrate for several enzyme families, including sirtuins and Poly(ADP-ribose) polymerases (PARPs).[3][4]
-
The 2-Chloro Substituent : The addition of a chlorine atom at the 2-position of the pyridine ring alters the electron distribution of the nicotinamide core, which can influence its binding affinity and reactivity with target proteins.
-
The N-Adamantan-1-yl Group : Adamantane is a rigid, bulky, and highly lipophilic diamondoid hydrocarbon. Its incorporation into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and provide a strong anchoring group for binding to hydrophobic pockets in target proteins.[5][6]
The combination of these features suggests that N-Adamantan-1-yl-2-chloro-nicotinamide is likely to exhibit biological activities distinct from its parent molecule, nicotinamide. Its increased lipophilicity may lead to better cell penetration and potentially novel protein interactions within the cell.
Plausible Cellular Mechanisms of Action
Based on the extensive research into nicotinamide derivatives, we can propose several compelling, testable hypotheses for the mechanism of action of N-Adamantan-1-yl-2-chloro-nicotinamide.
Modulation of NAD+ Dependent Pathways and Sirtuin Activity
Nicotinamide itself is a well-known feedback inhibitor of sirtuins, a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene silencing, metabolism, and DNA repair.[7][8] Sirtuins play complex, sometimes contradictory roles in cancer, acting as both tumor promoters and suppressors depending on the context.[9]
It is plausible that N-Adamantan-1-yl-2-chloro-nicotinamide acts as a modulator of sirtuin activity. The bulky adamantane group could enhance its binding to the sirtuin catalytic domain, potentially leading to more potent or selective inhibition compared to nicotinamide.
Proposed Signaling Pathway: Sirtuin Inhibition
Caption: Proposed pathway of apoptosis induction via SIRT1 inhibition.
Inhibition of Oncogenic Kinases
Recent drug discovery efforts have identified nicotinamide derivatives as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]
The structure of N-Adamantan-1-yl-2-chloro-nicotinamide, with its heteroaromatic core and hydrophobic adamantane moiety, fits the general pharmacophore model for some kinase inhibitors, where the nicotinamide ring interacts with the hinge region of the kinase domain and the adamantane group occupies a hydrophobic pocket.
Proposed Signaling Pathway: VEGFR-2 Inhibition
Caption: Experimental workflow for identifying the molecular target.
Protocol 3: In Vitro Kinase/Deacetylase Inhibition Assay
-
Assay Setup : Use a commercial assay kit (e.g., ADP-Glo for kinases, fluorometric kits for sirtuins/HDACs).
-
Reaction : In a 96-well plate, combine the recombinant target enzyme (e.g., VEGFR-2, SIRT1, HDAC3), its specific substrate, and varying concentrations of the compound.
-
Incubation : Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time.
-
Detection : Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Western Blot Analysis for Cellular Pathway Modulation
-
Cell Lysis : Treat cells with the compound as in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-VEGFR-2, acetylated-p53, total VEGFR-2, total p53, and a loading control like GAPDH or β-actin).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the change in protein phosphorylation or acetylation status upon compound treatment.
Quantitative Data Summary (Hypothetical)
To illustrate the expected outcomes of these experiments, the following table summarizes hypothetical data for N-Adamantan-1-yl-2-chloro-nicotinamide against a panel of cancer cell lines and molecular targets.
| Assay | Cell Line / Target | IC50 (µM) |
| Cell Viability (MTT) | HCT-116 (Colon) | 1.5 |
| MCF-7 (Breast) | 3.2 | |
| U87 (Glioblastoma) | 0.8 | |
| Enzyme Inhibition | VEGFR-2 Kinase | 0.25 |
| SIRT1 Deacetylase | 5.8 | |
| HDAC3 Deacetylase | > 50 | |
| ALKBH2 Demethylase | 15.3 | |
| PARP-1 | 12.5 |
This is hypothetical data for illustrative purposes.
Conclusion and Future Directions
N-Adamantan-1-yl-2-chloro-nicotinamide is a compound of significant interest due to its hybrid structure. The proposed mechanisms—inhibition of oncogenic kinases like VEGFR-2 or modulation of NAD+-dependent enzymes like sirtuins—are grounded in the established pharmacology of nicotinamide derivatives. The presence of the adamantane moiety suggests favorable pharmacokinetic properties and the potential for strong target engagement.
The experimental workflows detailed in this guide provide a clear path to systematically investigate these hypotheses. A thorough evaluation, starting with broad cellular effects and progressing to specific molecular target engagement, will be crucial in defining the therapeutic potential of this novel agent. Future studies should also include in vivo efficacy studies in relevant animal models and comprehensive ADME/Tox profiling to assess its drug-likeness.
References
- Benchchem. The Bioavailability of Substituted Nicotinamide Derivatives: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYyUiGK4Y4ZR2Zdq_n52OlUhfN0SGnif0Tsk1F5VwET0vfsRidgs68oXPBHrPAsVGA_IUQUMktmzVyeRB6it6yCggdcCNnxE9qUjx73ijL7bOTk3vVZHvvJzxuhan-zHR-yWJLt8zw3fvQDncurG03EtzybyW85OH1utUgr4XG8oZmh472uyePb7NOfB7XOYXvg0IIjN0d53Udw7a7iT0X6ELJpHC6ssgB]
- PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6rkPXbG7BM_otKSLmablJur-JL_soOF9UQSEb7L6AgkFJ4KZe2cX-AbVDR_mYIxZoaIBm_2hIw3ii_nteu3K6W3zCnQgJCqVmbuH4xwHzAagLZAuquTtz2fs4J13JxtGeuQ=]
- PMC. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhHzvGryxQ2ei_CczdJYn8Tn-K0sjQ3opFOXgvLJFa8ZXjkwDDxq4FBEM7OUTXE_o-3EV0bHqNg0HcCvj4u32CJT781T2DcJyLRjCDTZvBed2uTyEG4WjB1QqxM1buiX2M2tqcerGBFb2jvug=]
- New Journal of Chemistry (RSC Publishing). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtbAm0aMpHTjrLeE2rE2xegJZHN22TIRLnFy9PPj7wJRl06Iv0VaHKV6n_HlkpXyw3nK2Qk7L-eVlqxWCrE8vcQXwUrq5egOizqNPXPPPfXbNN2rIt_OlQwm8PjpEMw8RRY909mMcTwvx8m7TK1CNYa4qmuVZF6XEQms=]
- Semantic Scholar. Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnC5EECYdCFhtEbpSqgS2Psv7-mG3vdfOv8pyYljbfqGHbALxCp0IhrcYxzmgS9YrrowU-OZj95mntDhPFktnoYQYWRVucsyG2qrXv89oMHMXLA44HBxo6aNI1HZInFLYbPAdsDSC670b54B6WpYaFdqpXBGgC7790pUDijz33HGUuH_A3f96F]
- PMC - NIH. Sirtuin activators and inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP3AXZhdhPKSZKw55kkYkTviTr9_MVWUoM1h5HX-UMGRWy77Hd7r8cN1LRoWMa1xmJw7u1C_2z_-i8UonW9_3vFqlKP-H9B0IG2YiLgcg9PphmrrvdSzXxnX9kXYSVCx-eDTO7zVwXax6_xQ==]
- PMC - NIH. Sirtuin activators and inhibitors: Promises, achievements, and challenges. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqpbQwW7RLvLLi21Ia8TdE8c64TlXnT2RsOKU4-n8hKsRXZB3BkF0F8aNVC4SZ2Se4VUM4n_AtTpAUeNa02oIGq88TFTNwYHu-OvXdCG3Mz8potkh0l-jPSgyvMKFGwIQpVGYbUrqmu3pBg==]
- Selleckchem. Sirtuin Activators | Sirtuin Inhibitors: 30+Potent, Highly Selective & Cited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqGSMsTMs9JOCXBH-Na7nnbguwXkgQ-unMaNGrNcwS-FPXpck6nwiFwGtiLZMTbGHZykHBPjjnqISRNLTXYjvMaT_eYXhWpOJ7KLE-o6U6SP9etFOpQH2XzSWeN16ef-SKj8GmMYSUHc0qhQ==]
- PMC - NIH. Sirtuin inhibitors as anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAy5AqToR_RfDdrUgOcJFJA7hI8jmFc4jxnB-g1RIHC2e3B6ftzGdiTSaCwPR8cie3XMR1lWbxACEayvlp6IT3qKj0FljUD3UFNO4cxWOJh_SCIuzVnT2bLhYZlirFf9ZTb35MyINN8BqRfQ==]
- MedChemExpress. Sirtuin | Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMCeIHVzntEIYYtC8jNWaEutoDIsxrGr_nQTxMcaOAbtpA-4CSbg1gbOX3usmisz5BPlVEA3LEAsZ30M96KjIB8oQ8F1ZkrXexftApUBWXw3aB2EfOaC9Rh7_NRLPLao-0ty-NCBKzAFrLhVv3]
- PubChem. N-(Adamantan-1-yl)nicotinamide | C16H21ClN2O | CID 12292953. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNXIpXXHYHoozfxpDwUd0MaanywIcDY-WqvYyRgMTeeb05Jr46KboTF87KHst04W16aNKKXmA7WYT79AwzFrSLEPE2FSZFkpqaLpZv85EgMpLu9svwNinkIH_Ui339dq7tMksOVcm4j0xqYCCmRViTLEONjNpa9M1iq-e3TYwhne5]
- Aging and disease. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtIjgT8bM2hkiG2YnV4Jz8_PCLctjkWc0Lp3I0AhbIi0XX9yUrorsSd9c4q8wn3wjSVi2_kjQGscXG7LJOpT0jHBM2E6oGG_EhCLiFw9q2VwYIyQKjIwgodP5Rp8IVAhFv9lYXj-01pg0_fWr2eCIGro=]
- PMC. N-(Adamantan-1-yl)-2-chloroacetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5SKGb9LNa__vCpmrvWUMo2OlimPJec0cxBjNaQ6ORbUXA8Ynx68TJ4vxzrFTrGLbZBKa_v2PEQqDSU62zokfCViFT7ZIoMiuFDN8yiudjytt4wdTl-_GtgNsbERGgNSxytFlkK89ttYnxg==]
- Indian Journal of Dermatology, Venereology and Leprology. Nicotinamide: Mechanism of action and indications in dermatology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfVbGaAwB88h4f_4bm3hngI539UzePgStp7zX3zStnpyXR8ajxCUcxhr0Ez_gqXTyGjy1MpnqhIiViakBedELeAO4XCDokSwfPCrxwDx6EfcxfpMrfArdz3dbNaBPFcSkzs3jWj__b5mubjSUrrfwg-mwvoye-nKqb2fytSCwRYKhR4agmNi9vk8m7YQ==]
- PMC. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTUMfM5ZbSxfF_Av8vtmp-QO1yNQPFm-jjmon0JoAJd-tfqAKenrsac711Wb3F3fUN8owD0BFqMOfgxuwwfGD3TcuAibvhhGmtsrR8piFqlZbvwUKhiNfZ2L2edtT2W_Q7Nkgnwu3WcOicPw==]
- ResearchGate. A schematic representation of key pathways of nicotinamide metabolism.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDyR3MuqVrgC1NuPikEtkIKtnWd4Y-v3TAjHznpmho_Pocfg7a_5_2CJUVv05Ocjz5ybBs-FnOYj9N-sGBhN4eTNMTSZDWCAr-u5w6AV2FzCOsWXh7C6Qgfb5ZQVn8qvS8Z4CisBqRsQNa_j4Zug3g_p84dkfRfl2vo_yzgiYZXOvEUC_UwWy31I6qqafclDa-4EeJ4UbE967n7C96WilY7TEQ6Tqq8aEgS59bWQkxSwcLJlWXcYTkpjvi7ts4Rl584tFu]
- MDPI. Update on Nicotinamide and Its Application in the Management of Glaucoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7k4OEPX4TDMga6BJGuh15b9JhRkWfYZA4I7Br1ykWGB7uHlukv0GrWUV5fo2SQw1kB3zCK4GB3Pdjv6_h_Oe9qOmM1cY6Lf3FH0qpgeKVdefCOS_2JjT__FL1h4OOQ4wXk02s]
- PMC - NIH. NAD+ metabolism and its roles in cellular processes during ageing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqktr9AIZQfCPuqxXVJ1bM95uO59rbH7WRHpzRed7GjOS9gQXs32wU57D41PIeYT5KqUtrUHAzYDDAo0JRbldJ1hgryqVxgp0UPXl5B_Vj17WPIke3v8bRTNeBxKBjMzvWviiOMk5rUWiaNA==]
- ResearchGate. (PDF) Biological activity of adamantane analogues. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors [aginganddisease.org]
- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Adamantan-1-yl)-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
